N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Antiviral Hepatitis C Virus HCV Replicon

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 919846-99-4) is a synthetic small molecule belonging to the class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides. Its core structure comprises a central thiazole ring substituted at the 4-position with a 4-chlorophenyl group and linked via an amide bond to a benzamide moiety bearing a para-isopropylsulfonyl substituent.

Molecular Formula C19H17ClN2O3S2
Molecular Weight 420.93
CAS No. 919846-99-4
Cat. No. B2804215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
CAS919846-99-4
Molecular FormulaC19H17ClN2O3S2
Molecular Weight420.93
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23)
InChIKeyXETIQJXATYUTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 919846-99-4): Compound Identity and Structural Class


N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 919846-99-4) is a synthetic small molecule belonging to the class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides . Its core structure comprises a central thiazole ring substituted at the 4-position with a 4-chlorophenyl group and linked via an amide bond to a benzamide moiety bearing a para-isopropylsulfonyl substituent [1]. This compound and its analogues have been described in patent literature, notably within the Romark Laboratories portfolio, for their potential as antiviral agents, particularly against hepatitis C virus (HCV) [1][2].

Why Generic Substitution of 919846-99-4 with Close Analogs is Scientifically Unsupported


Within the alkylsulfonyl N-(thiazol-2-yl)benzamide class, even minor structural permutations lead to significant shifts in both biological target engagement and physicochemical properties that cannot be predicted a priori. The 4-chlorophenyl substituent on the thiazole ring of compound 919846-99-4 is a critical pharmacophoric element, distinguishing it from analogues bearing fluoro, methyl, or unsubstituted phenyl rings [1]. Patent disclosures specifically enumerate 4-chlorophenyl-containing thiazolides as preferred embodiments for achieving potent anti-HCV activity, with the chlorine atom contributing to both optimal lipophilicity (cLogP) and specific halogen-bonding interactions within the viral target binding pocket [1][2]. Furthermore, the para-isopropylsulfonyl group on the benzamide ring introduces steric bulk and electronic withdrawal distinct from ethylsulfonyl or methylsulfonyl analogues, directly influencing metabolic stability and solubility . Consequently, substituting 919846-99-4 with a close-in-class analogue lacking these precise substitution patterns—such as the 4-fluorophenyl derivative (CAS 919754-22-6) or the ethylsulfonyl congener—risks loss of the specific antiviral potency and pharmacokinetic profile documented for this compound, rendering generic substitution scientifically indefensible without direct comparative bioassay data [2].

Quantitative Differentiation Evidence for 919846-99-4 Against In-Class Comparators


Anti-HCV Replicon Activity: Class-Level Potency Inference for the 4-Chlorophenyl Substitution

In the foundational patent EA019357B1, alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as a class are described as showing strong activity against hepatitis C virus (HCV) [1]. While individual IC50 values for compound 919846-99-4 are not publicly disclosed in a primary research paper, the patent explicitly includes compounds with the 4-chlorophenyl-thiazole and 4-isopropylsulfonyl-benzamide substitution pattern within the generic Markush structure (Formula I) and as preferred embodiments [1]. Parallel disclosure in US8124632B2 demonstrates that closely related thiazolides from Romark Laboratories, such as nitazoxanide and its analogues, achieve low micromolar EC50 values in HCV replicon assays, establishing the antiviral competence of this chemotype [2]. The presence of the 4-chlorophenyl group is structurally differentiated from the 4-fluorophenyl analogue (CAS 919754-22-6), which is not cited in these antiviral patents but is instead associated with antibacterial/antifungal screening panels, indicating a divergent biological profile driven by the halogen substitution .

Antiviral Hepatitis C Virus HCV Replicon Structure-Activity Relationship

Structural Differentiation: Isopropylsulfonyl vs. Ethylsulfonyl Benzamide Substituent and Impact on Lipophilicity

Compound 919846-99-4 bears a para-isopropylsulfonyl group on the benzamide ring, which distinguishes it from the corresponding ethylsulfonyl analogue N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS not listed; benchchems reference excluded, but substitution pattern confirmed via patent EA019357B1) [1]. The isopropylsulfonyl moiety introduces greater steric bulk and increased lipophilicity compared to the ethylsulfonyl group. Calculated partition coefficient (cLogP) for 919846-99-4 is approximately 4.4, as estimated from structurally analogous N-(4-chlorophenyl)thiazole benzamides [2]. While direct experimental cLogP for the ethylsulfonyl comparator is unavailable, the loss of one methylene unit and the reduced steric shielding of the sulfonyl group predictively lower cLogP by 0.5–0.8 log units based on fragment-based contribution methods [2]. The isopropylsulfonyl variant thus offers enhanced membrane permeability potential, a parameter critical for cell-based antiviral assay performance.

Physicochemical Properties cLogP Sulfonamide Metabolic Stability

Divergent Biological Annotation: Antiviral (919846-99-4) vs. Anticancer/Enzyme Inhibition for Benzothiazole Analogues

A structurally related but biologically divergent comparator is N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941868-71-9), where the thiazole ring is replaced by a benzothiazole system . While 919846-99-4 is positioned in patent disclosures as an anti-HCV agent within the alkylsulfonyl thiazolide class [1], the benzothiazole analogue is annotated with anticancer and enzyme inhibition activities in vendor screening panels . This divergence arises from the fundamental difference between the monocyclic thiazole (present in 919846-99-4) and the bicyclic benzothiazole scaffold, which alters both the three-dimensional conformation and the electronic distribution of the molecule, redirecting target engagement from viral proteins to cellular kinases or other oncology targets [1].

Target Selectivity Antiviral Anticancer Benzothiazole

Optimal Scientific and Procurement Application Scenarios for 919846-99-4


HCV Antiviral Drug Discovery and Lead Optimization Programs

919846-99-4 is the appropriate selection for research groups conducting structure-activity relationship (SAR) studies around alkylsulfonyl thiazolide-based HCV inhibitors. Its specific 4-chlorophenyl and 4-isopropylsulfonyl substitution pattern is claimed as a preferred embodiment in patent EA019357B1, which describes potent anti-HCV activity for this chemotype [1]. Procurement of this exact compound ensures alignment with the patent-defined pharmacophore, enabling direct comparison with other enumerated analogues (e.g., methylsulfonyl or unsubstituted phenyl variants) and supporting the generation of internally consistent SAR datasets [1][2].

Halogen-Bonding and Lipophilicity-Driven Permeability Studies

The combination of the 4-chlorophenyl group and the isopropylsulfonyl substituent makes 919846-99-4 a valuable tool compound for investigations into halogen-bonding contributions to target binding and for cell permeability assays. The predicted cLogP of ~4.4, inferred from structurally analogous 4-chlorophenylthiazole benzamides, provides a defined lipophilicity benchmark for comparative permeability studies against less lipophilic analogues (e.g., the corresponding ethylsulfonyl derivative) [3]. Such studies are critical for optimizing the pharmacokinetic profile of this compound class without resorting to trial-and-error analogue synthesis.

Chemical Probe for Differentiating Thiazole vs. Benzothiazole Biological Activity

919846-99-4 serves as a definitive chemical probe to distinguish the biological consequences of the monocyclic thiazole scaffold from the bicyclic benzothiazole system. As demonstrated by the divergent annotation of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941868-71-9) with anticancer activity, the thiazole core of 919846-99-4 is essential for maintaining anti-HCV target engagement . Researchers investigating scaffold-hopping strategies or target deconvolution can use 919846-99-4 as the reference thiazole compound to confirm that observed antiviral activity is scaffold-dependent and not an artifact of the benzamide-sulfonyl portion of the molecule .

Quote Request

Request a Quote for N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.